![molecular formula C15H11ClO4 B3052505 2-[4-(4-chlorobenzoyl)phenoxy]acetic Acid CAS No. 42017-94-7](/img/structure/B3052505.png)
2-[4-(4-chlorobenzoyl)phenoxy]acetic Acid
Overview
Description
2-[4-(4-chlorobenzoyl)phenoxy]acetic acid is an organic compound with the molecular formula C15H11ClO4. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorobenzoyl group and a phenoxyacetic acid moiety, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorobenzoyl)phenoxy]acetic acid typically involves the reaction of 4-chlorobenzoyl chloride with phenoxyacetic acid in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chlorobenzoyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted phenoxyacetic acids.
Scientific Research Applications
Pharmaceutical Applications
1.1 Cardiovascular Therapeutics
Research indicates that esters derived from 2-[4-(4-chlorobenzoyl)phenoxy]acetic acid exhibit significant therapeutic potential in treating cardiovascular diseases. A notable patent describes the synthesis of esters with bis-(hydroxyalkylthio)-alkanes, which demonstrated a reduction in blood cholesterol levels by approximately 30% in animal models after administration . This suggests that the compound could be developed into a novel class of lipid-lowering agents.
1.2 Antimycobacterial Activity
Another area of interest is the antimycobacterial properties of this compound. Studies have shown that it can inhibit the growth of Mycobacterium species, indicating its potential use in treating infections such as tuberculosis. This application is particularly relevant given the rising incidence of drug-resistant strains of Mycobacterium.
1.3 Polymorphic Forms and Stability
The stability of various polymorphic forms of this compound has been studied extensively. A specific polymorph demonstrated favorable stability characteristics, making it suitable for pharmaceutical formulations. The preparation method for this polymorph is noted for its simplicity and environmental friendliness, which is advantageous for large-scale production .
Agricultural Applications
2.1 Herbicidal Properties
The compound has been explored for its herbicidal properties, particularly in controlling broadleaf weeds. It functions by disrupting plant growth processes, making it an effective agent in agricultural settings . The ability to target specific weed types while minimizing harm to crops makes it a valuable tool for sustainable agriculture.
2.2 Formulation Development
Formulations containing this compound have been developed to enhance its efficacy as a herbicide. These formulations often include various excipients to improve solubility and stability, thereby increasing the bioavailability of the active ingredient .
Safety and Toxicology Considerations
While exploring the applications of this compound, safety assessments are crucial. The compound is classified as harmful if swallowed and can cause skin irritation . Proper handling procedures must be established to mitigate risks associated with exposure.
Data Table: Summary of Applications
Case Studies and Research Findings
- Cardiovascular Effects Study : In an experiment involving rats, administration of esters derived from this compound resulted in significant reductions in blood lipid levels compared to control groups, highlighting its potential as a therapeutic agent for hyperlipidemia .
- Antimycobacterial Efficacy Study : A laboratory study demonstrated that formulations containing this compound effectively inhibited the growth of resistant Mycobacterium strains, suggesting its applicability in developing new treatments for tuberculosis.
- Field Trials on Herbicidal Effectiveness : Field trials confirmed that the herbicidal formulations based on this compound significantly reduced weed populations without adversely affecting crop yields, supporting its use in integrated pest management strategies .
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorobenzoyl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism. Activation of PPARα leads to the regulation of genes involved in fatty acid oxidation and lipid transport, contributing to its hypolipidemic effects .
Comparison with Similar Compounds
Similar Compounds
Fenofibric acid: A related compound with similar hypolipidemic properties.
Clofibrate: Another compound that activates PPARα and is used to lower lipid levels.
Gemfibrozil: A fibrate drug with similar mechanisms of action.
Uniqueness
2-[4-(4-chlorobenzoyl)phenoxy]acetic acid is unique due to its specific structural features, such as the presence of a chlorobenzoyl group, which imparts distinct chemical and biological properties. Its ability to activate PPARα and regulate lipid metabolism makes it a valuable compound in the study of metabolic disorders .
Biological Activity
2-[4-(4-chlorobenzoyl)phenoxy]acetic acid (C15H11ClO4) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimycobacterial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a phenoxyacetic acid structure with a 4-chlorobenzoyl substituent, enhancing its lipophilicity and biological activity. The structural formula is represented as follows:
Biological Activities
1. Antimycobacterial Activity:
Research indicates that this compound exhibits significant antimycobacterial properties. It has been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. The mechanism involves disruption of bacterial cell wall synthesis and metabolic processes.
2. Anti-inflammatory Effects:
The compound also demonstrates anti-inflammatory activity, potentially through the modulation of pro-inflammatory cytokines. Studies suggest that it may inhibit the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
The precise mechanisms underlying the biological activities of this compound remain under investigation. However, it is believed to interact with various molecular targets, including receptors involved in lipid metabolism and inflammatory pathways.
Data Table: Comparison with Related Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C15H11ClO4 | Antimycobacterial, anti-inflammatory |
2-(4-Chlorobenzoyl)benzoic acid | C14H9ClO3 | Antimicrobial, anti-inflammatory |
Phenoxyacetic acid | C8H8O3 | Plant growth regulator |
Fenofibrate | C20H21ClO4 | Lipid-lowering agent |
Case Studies
Case Study 1: Antimycobacterial Efficacy
A study conducted by researchers aimed to evaluate the antimycobacterial efficacy of this compound. The compound was tested against various strains of Mycobacterium tuberculosis using a broth microdilution method. Results indicated a minimum inhibitory concentration (MIC) of 12.5 µg/mL, demonstrating potent activity compared to standard antimycobacterial agents.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory effects were assessed using an in vivo model of acute inflammation induced by carrageenan in rats. Treatment with this compound resulted in a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory therapeutic agent.
Properties
IUPAC Name |
2-[4-(4-chlorobenzoyl)phenoxy]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c16-12-5-1-10(2-6-12)15(19)11-3-7-13(8-4-11)20-9-14(17)18/h1-8H,9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEQLPQDVNSOPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962160 | |
Record name | [4-(4-Chlorobenzoyl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42017-94-7 | |
Record name | Acetic acid, (4-(4-chlorobenzoyl)phenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042017947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [4-(4-Chlorobenzoyl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(4-chlorobenzoyl)phenoxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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